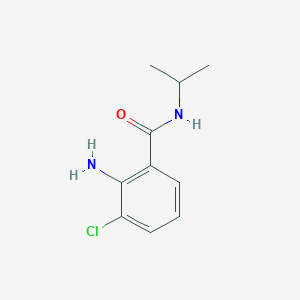
2-Amino-3-chloro-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-chloro-N-isopropylbenzamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a chlorine atom at the third position, and an isopropyl group attached to the nitrogen atom of the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-N-isopropylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-nitro-3-chlorobenzoic acid with isopropylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
Reduction Reaction: Using hydrogen gas in the presence of a palladium catalyst.
Amidation Reaction: Reacting the resulting amine with isopropyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Steps: Such as recrystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions: 2-Amino-3-chloro-N-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Amidation Reactions: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Amino derivatives or fully reduced hydrocarbons.
科学的研究の応用
2-Amino-3-chloro-N-isopropylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-3-chloro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play crucial roles in binding to these targets, influencing their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
2-Amino-N-isopropylbenzamide: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Amino-N-isopropylbenzamide: The amino group is at a different position, affecting its chemical behavior.
2-Amino-5-chloro-N-isopropylbenzamide: Has an additional chlorine atom, leading to distinct properties and uses.
Uniqueness: 2-Amino-3-chloro-N-isopropylbenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
2-amino-3-chloro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)7-4-3-5-8(11)9(7)12/h3-6H,12H2,1-2H3,(H,13,14) |
InChIキー |
HBKSXNHXJXFCAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1=C(C(=CC=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


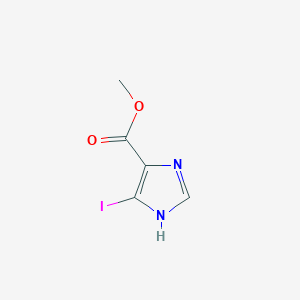

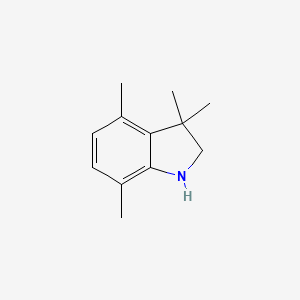
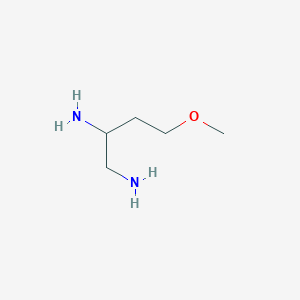
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)

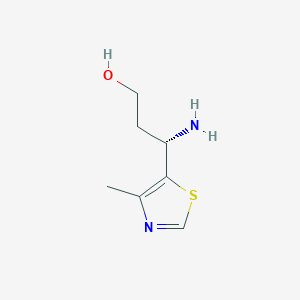
![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
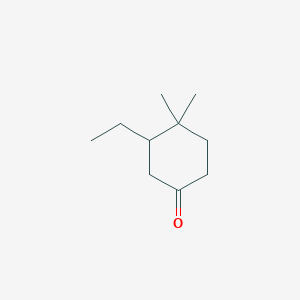
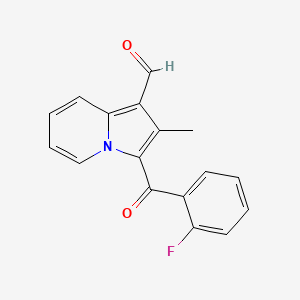
![1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol](/img/structure/B13074029.png)
![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)
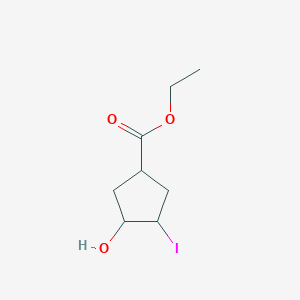
![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)
